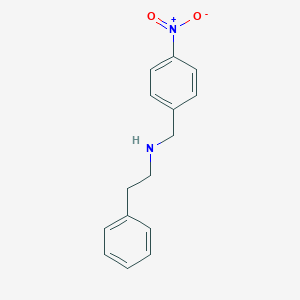
N-(4-nitrobenzyl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrobenzyl)-2-phenylethanamine is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-nitrobenzyl)-2-phenylethanamine is often synthesized through various methods, including the reaction of 4-nitrobenzyl chloride with 2-phenylethanamine. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its structural integrity and purity.
Synthesis Pathway
- Starting Materials : 4-nitrobenzyl chloride, 2-phenylethanamine.
- Reaction Conditions : Typically involves a nucleophilic substitution reaction under basic conditions.
- Yield : High yields are reported, often exceeding 85% in optimized conditions.
Pharmaceutical Applications
One of the prominent applications of this compound lies in its potential as a pharmacological agent. Research has indicated that derivatives of this compound may exhibit significant biological activity, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
Case Studies
- A study published in Nature highlighted the synthesis of Schiff bases derived from similar compounds, showcasing their potential in photoluminescence and non-linear optical applications .
- Another investigation focused on the anti-inflammatory properties of related compounds, suggesting that modifications to the nitro group can enhance therapeutic efficacy .
Optical Properties
The optical properties of this compound derivatives have been explored for applications in materials science. These compounds exhibit interesting photophysical characteristics that make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Research Findings
- Experimental studies have demonstrated that the incorporation of nitro groups can significantly alter the electronic properties of the molecule, leading to enhanced light absorption and emission capabilities .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its reactive amine group allows for further functionalization, making it valuable in synthesizing pharmaceuticals and agrochemicals.
Synthetic Applications
- It can be used to prepare various derivatives that may possess unique biological activities or improved pharmacokinetic profiles.
- The compound has been utilized in developing chiral amines, which are crucial in asymmetric synthesis processes .
Toxicological Studies
While exploring its applications, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that while it may exhibit beneficial pharmacological effects, further research is necessary to fully understand its safety profile.
Safety Assessments
Eigenschaften
CAS-Nummer |
355383-03-8 |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
N-[(4-nitrophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16N2O2/c18-17(19)15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
InChI-Schlüssel |
LPDSUAWLUYIRIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















